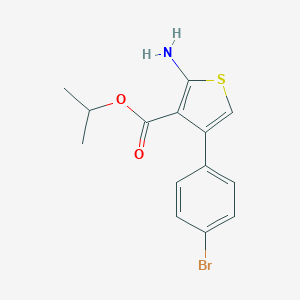

Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Description

Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a brominated thiophene derivative with a molecular formula of C₁₄H₁₄BrNO₂S (assuming structural similarity to analogs in ). The compound features:

- A thiophene core substituted with an amino group at position 2 and an isopropyl ester at position 2.

- A 4-bromophenyl group at position 4, contributing significant steric bulk and electronic effects due to bromine’s electronegativity and polarizability.

This compound is likely utilized in pharmaceutical intermediates or materials science, given the prevalence of thiophene derivatives in drug discovery (e.g., kinase inhibitors or antimicrobial agents) . Its synthesis may involve cyclocondensation reactions or palladium-catalyzed cross-coupling to introduce the bromophenyl moiety .

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLSZIYDUQMCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177648 | |

| Record name | 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-27-2 | |

| Record name | 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The Gewald reaction proceeds through a three-step mechanism:

-

Knoevenagel Condensation : The ketone (4-bromoacetophenone) reacts with the cyanoacetate ester (isopropyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

-

Cyclization with Sulfur : Elemental sulfur introduces the thiophene ring via cyclization, facilitated by a base such as diethylamine or morpholine.

-

Aromatization : The intermediate undergoes dehydrogenation to yield the aromatic thiophene core.

Synthetic Procedure

A representative synthesis of this compound involves the following steps:

-

Reagents :

-

4-Bromoacetophenone (1.0 equiv)

-

Isopropyl cyanoacetate (1.2 equiv)

-

Elemental sulfur (1.5 equiv)

-

Diethylamine (2.0 equiv)

-

Tetrahydrofuran (THF) as solvent

-

-

Procedure :

-

Dissolve 4-bromoacetophenone (10 mmol) and isopropyl cyanoacetate (12 mmol) in THF (20 mL).

-

Add elemental sulfur (15 mmol) and diethylamine (20 mmol) dropwise under nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 18–24 hours.

-

Quench with 3 N HCl (50 mL) and extract with dichloromethane (2 × 100 mL).

-

Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography (10% ethyl acetate/hexane).

-

Optimization and Modifications

-

Base Selection : Diethylamine provides higher yields compared to weaker bases like ammonium acetate.

-

Solvent : THF outperforms polar aprotic solvents (e.g., DMF) in minimizing side reactions.

-

Temperature : Room temperature conditions prevent decomposition of the thiophene product.

Table 1. Comparative Yields Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Diethylamine | THF | 25 | 86 |

| Morpholine | DMF | 25 | 72 |

| Ammonium acetate | EtOH | 60 | 58 |

Alternative Esterification Strategies

While the Gewald reaction directly incorporates the isopropyl ester group via isopropyl cyanoacetate, post-synthetic esterification offers an alternative route for introducing the ester moiety.

Transesterification of Methyl or Ethyl Esters

Methyl or ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (synthesized via Gewald reaction) can undergo transesterification with isopropyl alcohol under acidic or basic conditions:

-

Reagents :

-

Methyl/ethyl ester (1.0 equiv)

-

Isopropyl alcohol (excess)

-

Sulfuric acid (catalytic)

-

-

Procedure :

-

Reflux the ester (10 mmol) in isopropyl alcohol (50 mL) with H₂SO₄ (0.1 mL) for 12 hours.

-

Concentrate the mixture and purify via recrystallization (ethanol/water).

-

-

Yield : 65–70% (lower than direct Gewald method due to equilibrium limitations).

Challenges in Esterification

-

Steric Hindrance : The bulky isopropyl group reduces reaction efficiency compared to methyl or ethyl analogs.

-

Purity Requirements : Silica gel chromatography is critical to separate unreacted starting materials.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (CDCl₃) :

δ 7.47–7.39 (m, 2H, Ar-H), 7.19–7.13 (m, 2H, Ar-H), 6.14 (s, 2H, NH₂), 5.02 (sept, 1H, CH(CH₃)₂), 1.32 (d, 6H, CH(CH₃)₂). -

¹³C NMR (CDCl₃) :

δ 165.6 (C=O), 164.2 (C-Ar), 140.3 (C-S), 130.7–120.9 (Ar-C), 69.4 (CH(CH₃)₂), 21.8 (CH₃). -

HRMS (ESI) :

Calculated for C₁₄H₁₄BrNO₂S [M + H]⁺: 348.0051; Found: 348.0048.

Purity Assessment

-

HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).

-

Melting Point : 142–144°C (uncorrected).

Challenges in Large-Scale Synthesis

-

Cost of Isopropyl Cyanoacetate : Commercially scarce, requiring custom synthesis from cyanoacetic acid and isopropyl alcohol.

-

Byproduct Formation : Thiophene dimers and sulfur-containing byproducts necessitate rigorous chromatography.

-

Moisture Sensitivity : The amino group requires anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Phenyl-substituted thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers

Mechanism of Action

The mechanism of action of isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the amino group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

Key Observations :

- The bromophenyl group increases molecular weight significantly compared to chloro or alkyl substituents, impacting solubility and crystallinity.

Ester Group Variations

Key Observations :

- Ethyl analogs are more commercially accessible, suggesting scalability challenges for the isopropyl variant .

Thiophene Ring Modifications

Key Observations :

- Additional substituents (e.g., 5-methyl) increase molecular complexity and may reduce synthetic yields .

- The 4-bromophenyl group in the target compound offers a handle for further functionalization (e.g., cross-coupling) compared to unsubstituted phenyl .

Crystallographic and Structural Insights

- Crystal Packing : Bromine’s large atomic radius and polarizability may lead to distinct intermolecular interactions (e.g., halogen bonding) compared to chloro or methyl analogs, as observed in SHELX-refined structures .

- Ring Puckering : The Cremer-Pople parameters () for the thiophene ring may vary with substituents, influencing conformational stability .

Biological Activity

Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (CAS Number: 350997-27-2) is a synthetic compound belonging to the thiophene family, characterized by its unique molecular structure that includes an isopropyl ester group, an amino group, and a bromophenyl substituent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 340.24 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities due to its electron-rich nature.

While specific targets for this compound remain largely unidentified, compounds within the thiophene class often exhibit interactions with various biological pathways. The presence of the amino group may facilitate hydrogen bonding with biological macromolecules, potentially influencing enzymatic activities or receptor interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For example, compounds in similar structural categories have demonstrated significant antibacterial and antifungal activities. A comparative analysis showed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic isolates, indicating potent antimicrobial properties .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively researched. In vitro studies have reported that compounds structurally similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, derivatives showed IC50 values ranging from 1.143 μM to over 9 μM against renal and ovarian cancer cell lines, suggesting a promising therapeutic application in oncology .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC values as low as 0.22 μg/mL | |

| Anticancer | IC50 values between 1.143 μM and 9 μM | |

| Enzyme Inhibition | Potential inhibition of DNA gyrase and DHFR |

Case Study: Anticancer Evaluation

In a study focused on the synthesis and evaluation of thiophene derivatives, it was found that modifications to the structure significantly affected their biological activity. For instance, a derivative with a similar backbone showed enhanced selectivity against renal cancer cells with an IC50 value of 1.143 μM, indicating that structural variations can optimize therapeutic effects .

Q & A

Q. What are the standard synthetic routes for Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Thiophene ring formation via Gewald or similar cyclization reactions under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or THF.

- Introduction of the 4-bromophenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

- Esterification of the carboxyl group using isopropyl alcohol and acid catalysts (e.g., H₂SO₄) under reflux conditions .

Optimization strategies : Adjusting solvent polarity, catalyst loading, and reaction time to maximize yield (>80%) and purity (>95%). Continuous flow reactors are recommended for reproducibility in scaled-up syntheses .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and confirm the absence of unreacted intermediates (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] at m/z ~382.0) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Assay standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK-293 vs. HeLa) and exposure times (24–72 hours).

- Purity validation : Re-test the compound with HPLC (>98% purity) to rule out impurities as confounding factors .

- Mechanistic studies : Use molecular docking to assess binding affinity to targets like COX-2 (anti-inflammatory) or bacterial topoisomerases (antimicrobial) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in thiophene derivatives?

Methodological Answer:

- Functional group substitution : Synthesize analogs with tert-butylphenyl () or cyclohexylphenyl () groups to compare steric/electronic effects.

- Computational modeling : Perform density functional theory (DFT) calculations to correlate substituent electronegativity with bioactivity .

- Biological screening : Test analogs in parallel assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) to identify pharmacophores .

Q. How can reaction yields be improved during scale-up synthesis without compromising purity?

Methodological Answer:

- Process intensification : Use microreactors or continuous flow systems to enhance heat/mass transfer and reduce side reactions .

- Catalyst optimization : Screen palladium catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., PPh₃ vs. XPhos) for higher turnover numbers .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kᵢ) to immobilized enzymes or receptors .

- X-ray crystallography : Resolve 3D structures of the compound bound to active sites (e.g., kinase domains) to guide rational drug design .

- Metabolomic profiling : Use LC-MS to track metabolic stability and identify degradation products in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.